N-Cyclopropylbenzenepropanamine
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Overview
Description
N-Cyclopropylbenzenepropanamine is an organic compound with the molecular formula C₁₂H₁₇N It is characterized by the presence of a cyclopropyl group attached to a benzene ring, which is further connected to a propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclopropylbenzenepropanamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with benzyl chloride under basic conditions to form N-cyclopropylbenzylamine. This intermediate is then subjected to reductive amination with propanal to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form this compound derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: this compound derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
N-Cyclopropylbenzenepropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which N-Cyclopropylbenzenepropanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Cyclopropylbenzenepropanamine can be compared with other similar compounds such as:
N-Cyclopropylbenzylamine: Similar structure but lacks the propanamine chain.
N-Benzylpropanamine: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the benzene ring and propanamine chain.
Uniqueness: this compound is unique due to the combination of the cyclopropyl group, benzene ring, and propanamine chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-phenylpropyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12/h1-3,5-6,12-13H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPJCRHESGJXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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